molecular formula C5H5NO3 B13407906 2-Cyano-3-oxobutanoic acid

2-Cyano-3-oxobutanoic acid

Cat. No.: B13407906
M. Wt: 127.10 g/mol
InChI Key: DEAGCAOJVRQUPK-UHFFFAOYSA-N
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Description

2-Cyano-3-oxobutanoic acid is an organic compound with the molecular formula C5H5NO3 It is a derivative of acetoacetic acid, characterized by the presence of a cyano group (-CN) and a keto group (-CO) on the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-3-oxobutanoic acid can be synthesized through several methods. One common approach involves the alkylation of ethyl acetoacetate with a suitable cyano-containing reagent under basic conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to introduce the cyano group.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group, yielding hydroxy derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The keto group can undergo tautomerization, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

    Acetoacetic acid: Similar structure but lacks the cyano group.

    3-Oxobutanoic acid: Similar structure but lacks the cyano group.

    2-Oxobutanoic acid: Similar structure but lacks both the cyano and keto groups.

Uniqueness: 2-Cyano-3-oxobutanoic acid is unique due to the presence of both the cyano and keto groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-cyano-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3(7)4(2-6)5(8)9/h4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAGCAOJVRQUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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